3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine
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Overview
Description
3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine: is a heterocyclic compound that features an imidazopyridine moiety fused with a pyrrolidine ring
Mechanism of Action
Target of Action
The primary target of 3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine is the Akt protein , also known as Protein Kinase B . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
The compound interacts with its target, the Akt protein, by inhibiting its activation and its downstream target, PRAS40 . This inhibition is achieved through a mechanism distinct from that observed for kinase domain ATP-competitive inhibitors .
Biochemical Pathways
The inhibition of Akt activation impacts the PI3K/Akt/mTOR pathway , which is crucial for cell survival and growth . By inhibiting Akt, the compound can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine typically involves the formation of the imidazopyridine core followed by the introduction of the pyrrolidine moiety. One common method involves the use of a palladium-catalyzed amide coupling reaction. For example, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of a palladium catalyst to form the desired imidazopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine N-oxides, while reduction could produce various reduced forms of the imidazopyridine ring.
Scientific Research Applications
3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazopyridine core but lacks the pyrrolidine moiety.
Imidazo[4,5-c]pyridine: Another isomeric form with different biological activity.
Imidazo[1,2-a]pyridine: Contains an imidazole ring fused with a pyridine moiety but differs in the position of the nitrogen atoms.
Uniqueness
3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine is unique due to its specific structural configuration, which allows it to interact with a distinct set of biological targets. Its combination of the imidazopyridine core with the pyrrolidine ring enhances its potential for diverse applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-methyl-2-pyrrolidin-3-yloxyimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-15-10-9(3-2-5-13-10)14-11(15)16-8-4-6-12-7-8/h2-3,5,8,12H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDNTZQYXQVJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1OC3CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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